molecular formula C20H21FN2O2 B2776066 2-(4-fluorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 954023-74-6

2-(4-fluorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2776066
CAS No.: 954023-74-6
M. Wt: 340.398
InChI Key: OVFSNHQCNTZELF-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C20H21FN2O2 and its molecular weight is 340.398. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research on related amide containing isoquinoline derivatives has revealed insights into their structural aspects and properties. For instance, studies on compounds like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide have shown that their interaction with various acids can lead to the formation of gels or crystalline solids. Such compounds, including their host–guest complexes, have been found to exhibit enhanced fluorescence emission, which could be relevant for the application of 2-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide in areas like molecular imaging or sensor technology (Karmakar et al., 2007).

Antitumor Potential

Certain derivatives of 2-phenylquinolin-4-ones, which are structurally related to 2-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, have demonstrated significant antitumor activity. For instance, a derivative named 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one exhibited selective inhibitory activity against cancer cell lines, suggesting potential applications of related compounds in cancer therapy (Chou et al., 2010).

Antimalarial Activity

Compounds structurally similar to 2-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide have been explored for their antimalarial properties. For example, a series of derivatives exhibited increased antimalarial potency, correlated with the size and electron donation of the phenyl ring substituents, highlighting potential research avenues for related compounds in antimalarial drug development (Werbel et al., 1986).

Catalyst-Free Green Synthesis

Advancements in green chemistry have led to the development of novel synthesis methods for related compounds. A catalyst-free, one-pot synthesis approach for related derivatives demonstrated effectiveness, shorter reaction times, and simple workup procedures, suggesting similar methodologies could be applied to the synthesis of 2-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (Govindaraju et al., 2016).

Fluorescence Properties

Studies on related quinoline derivatives have shown their potential in fluorescence-based applications. For instance, N-aryl-2-aminoquinolines displayed significant fluorescence quantum yields, suggesting that 2-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide could be explored for its optical properties in applications like fluorescent labeling or imaging (Hisham et al., 2019).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-2-20(25)23-11-3-4-15-13-17(9-10-18(15)23)22-19(24)12-14-5-7-16(21)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFSNHQCNTZELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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